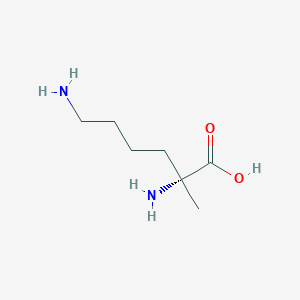

2-Methyl-D-lysine

描述

2-Methyl-D-lysine is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyl-D-lysine is a methylated derivative of the amino acid lysine, which plays a significant role in various biological processes. This compound is particularly notable for its involvement in protein methylation, a post-translational modification that affects protein function, stability, and interaction with other cellular components. This article explores the biological activity of this compound, including its mechanisms, effects on cellular functions, and implications in health and disease.

Overview of Lysine Methylation

Lysine methylation is a crucial post-translational modification that regulates numerous cellular processes, including gene expression, signal transduction, and protein-protein interactions. The addition of methyl groups to lysine residues can alter the charge and hydrophobicity of proteins, impacting their structure and function. Methylation can occur at different positions on the lysine side chain, leading to mono-, di-, or tri-methylated forms. The specific biological activity of these modifications depends on the context within the protein and the cellular environment.

This compound primarily functions through its role as a substrate for methyltransferases, enzymes that transfer methyl groups from S-adenosylmethionine (SAM) to lysine residues on target proteins. This modification can influence:

- Gene Regulation : Methylation of histones (proteins around which DNA is wrapped) can either activate or repress gene transcription. For instance, di-methylation at specific lysine residues on histones is often associated with transcriptional repression .

- Protein Stability : Methylation can protect proteins from degradation by altering their recognition by ubiquitin ligases, which tag proteins for destruction .

- Signal Transduction : Methylated lysines can serve as docking sites for specific reader proteins that recognize these modifications and mediate downstream signaling pathways .

Case Studies

- Cancer Research : Studies have shown that aberrant lysine methylation patterns are associated with various cancers. For example, the methylation status of transcription factors can influence cancer cell proliferation and survival. Inhibiting specific methyltransferases has been proposed as a therapeutic strategy to restore normal gene expression patterns in cancer cells .

- Metabolic Disorders : Research indicates that metabolites derived from lysine, including this compound, are linked to metabolic diseases such as type 2 diabetes and cardiovascular conditions. These findings suggest that lysine metabolism may play a role in disease pathogenesis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Gene Regulation | Alters histone methylation | Affects transcriptional activation/repression |

| Protein Stability | Modifies recognition by ubiquitin ligases | Influences protein half-life |

| Signal Transduction | Serves as a binding site for reader proteins | Impacts downstream signaling pathways |

| Cancer Cell Proliferation | Dysregulation of methyltransferases | Potential therapeutic target |

| Metabolic Health | Links to type 2 diabetes and cardiovascular risk | Insights into metabolic disease mechanisms |

Research Findings

Recent studies have expanded our understanding of how this compound and related compounds function within biological systems:

- Methylome Profiling : Comprehensive analyses have identified numerous lysine methylation sites across various human proteins, indicating a complex regulatory network influenced by these modifications .

- Functional Diversity : The functional roles of lysine methylation are diverse; they not only regulate gene expression but also play roles in cellular signaling and stress responses .

科学研究应用

Biochemical Research

1. Role in Protein Modification

2-Methyl-D-lysine serves as a valuable analog for studying post-translational modifications, particularly methylation. The installation of methyl-lysine analogs, including this compound, into histones allows researchers to investigate the impact of specific lysine methylation on chromatin structure and function. This approach enables the examination of how different methylation states influence the binding of effector proteins and nucleosome remodeling .

2. Histone Methylation Studies

The introduction of this compound into recombinant histones has facilitated the systematic study of histone methylation. By utilizing chemical methods to install these analogs, researchers can generate large quantities of specifically methylated histones. This capability supports investigations into the biochemical mechanisms by which lysine methylation affects chromatin dynamics and gene expression regulation .

Antimicrobial Applications

3. Antimicrobial Peptides

Research has indicated that this compound can be incorporated into antimicrobial peptides, enhancing their efficacy against drug-resistant bacteria. For instance, analogs of the antimicrobial peptide HPA3NT3-A2 containing this compound exhibited strong antimicrobial activity while demonstrating reduced toxicity towards mammalian cells, suggesting potential for therapeutic development in combating antibiotic resistance .

Metabolic Studies

4. Insights into Metabolic Pathways

The application of this compound in metabolic studies has revealed its role in various biochemical pathways. It has been implicated in processes such as protein synthesis and energy metabolism, where its structural properties may influence enzyme activity and substrate interactions . Additionally, studies on lysine succinylation have highlighted the importance of lysine derivatives in regulating metabolic functions within organisms, further underscoring the relevance of compounds like this compound in metabolic research .

Case Studies

5. Case Study: Methylation Effects on Gene Regulation

A notable case study involved the use of this compound to analyze its effects on gene regulation through histone modification. Researchers constructed a series of recombinant histones with varying degrees of methylation at specific lysine residues, including those modified with this compound. The findings demonstrated that specific methylation patterns significantly influenced transcription factor binding and chromatin accessibility, thereby impacting gene expression profiles .

6. Case Study: Antimicrobial Efficacy

Another case study focused on evaluating the antimicrobial properties of peptides containing this compound against clinically relevant pathogens. The study compared the activity of these modified peptides with their unmodified counterparts, revealing enhanced effectiveness against resistant strains while maintaining low cytotoxicity levels in human cell lines .

属性

IUPAC Name |

(2R)-2,6-diamino-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUSCHYXEUZMSV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111717-28-3 | |

| Record name | 2-Methyl-D-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111717283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-D-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF6ZU7MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。